2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-PROPANONE
Overview
Description
2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-PROPANONE is a chemical compound that features a piperidine ring attached to a pyrazole moiety with a nitro group
Preparation Methods
The synthesis of 2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-PROPANONE typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of mild oxidizing agents such as bromine or more benign protocols involving heating in DMSO under oxygen . Industrial production methods may involve the use of catalytic systems to enhance yield and selectivity, such as ruthenium-catalyzed hydrogen transfer reactions .
Chemical Reactions Analysis
2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-PROPANONE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include bromine for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-PROPANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being explored for its potential use in developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-PROPANONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The pyrazole ring can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-PROPANONE can be compared with other similar compounds such as:
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the piperidine ring and the nitro-substituted pyrazole ring in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)-1-piperidin-1-ylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-9(11(16)13-5-3-2-4-6-13)14-8-10(7-12-14)15(17)18/h7-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEGEPZGZFHFOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)N2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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